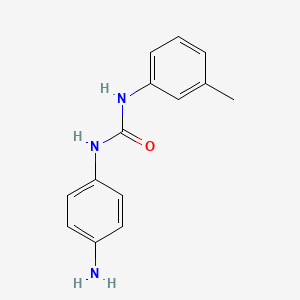

1-(4-Aminophenyl)-3-(m-tolyl)urea

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-aminophenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQXUZOSYDCITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-aminophenyl)-3-(m-tolyl)urea, a disubstituted urea derivative of interest to researchers and professionals in drug development. This document details two primary synthetic routes, including experimental protocols, and presents key quantitative data in a structured format.

Introduction

1-(4-Aminophenyl)-3-(m-tolyl)urea is an asymmetrical diaryl urea. The urea functional group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds with biological targets. This guide outlines the prevalent methods for the synthesis of this class of compounds, focusing on the specific preparation of the title compound.

Synthetic Pathways

Two principal pathways for the synthesis of 1-(4-aminophenyl)-3-(m-tolyl)urea are described: a one-step synthesis from p-phenylenediamine and a two-step synthesis commencing with 4-nitroaniline.

Pathway 1: One-Step Synthesis from p-Phenylenediamine

This is the most direct route, involving the reaction of p-phenylenediamine with m-tolyl isocyanate. The primary amino group of p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Caption: One-Step Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea.

Pathway 2: Two-Step Synthesis from 4-Nitroaniline

This pathway involves two sequential reactions. First, 4-nitroaniline is reacted with m-tolyl isocyanate to form an intermediate, 1-(4-nitrophenyl)-3-(m-tolyl)urea. The nitro group is then reduced to an amino group to yield the final product. This route is often preferred when selectivity is a concern or when the diamine starting material is prone to side reactions.

Caption: Two-Step Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 1-(4-aminophenyl)-3-(m-tolyl)urea and its intermediate.

General Experimental Workflow

Caption: General Experimental Workflow for Urea Synthesis.

Protocol for Pathway 1 (One-Step Synthesis)

A general procedure for the synthesis of N-(4-aminophenyl)-N'-aryl ureas involves the reaction of benzene-1,4-diamine with an aryl isocyanate.[1]

Materials:

-

p-Phenylenediamine

-

m-Tolyl isocyanate

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of p-phenylenediamine (1.5 equivalents) in anhydrous dichloromethane (10 mL per 1 g of isocyanate), add m-tolyl isocyanate (1 equivalent) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 1 to 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitate formed is collected by filtration.

-

Wash the solid with cold dichloromethane to remove unreacted starting materials.

-

Dry the product under vacuum.

Protocol for Pathway 2 (Two-Step Synthesis)

This pathway involves the formation of a nitro-intermediate followed by reduction.[2]

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea

Materials:

-

4-Nitroaniline

-

m-Tolyl isocyanate

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 4-nitroaniline (1 equivalent) in anhydrous dichloromethane.

-

Add m-tolyl isocyanate (1 equivalent) to the solution at room temperature.

-

Stir the mixture for 24 hours at room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with dichloromethane and dry under vacuum.

Step 2: Reduction of 1-(4-Nitrophenyl)-3-(m-tolyl)urea

Materials:

-

1-(4-Nitrophenyl)-3-(m-tolyl)urea

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 30 minutes, or until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization, if necessary.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | White to purple crystals |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow crystalline solid |

| m-Tolyl isocyanate | C₈H₇NO | 133.15 | Colorless liquid |

Table 2: Characterization Data for 1-(4-Aminophenyl)-3-(m-tolyl)urea and Analogs

| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) |

| 1-(4-Aminophenyl)-3-(m-tolyl)urea | Not explicitly reported, but analogous reactions yield 60-96%[1] | Not explicitly reported | Not explicitly reported |

| N-(4-Aminophenyl)-N′-phenylurea[1] | 96 | Not reported | 8.46 (s, 1H), 8.12 (s, 1H), 7.42 (d, 2H, J = 7.6 Hz), 7.25 (t, 2H, J = 7.4 Hz), 7.08 (d, 2H, J = 8.7 Hz), 6.93 (t, 1H, J = 7.3 Hz), 6.52 (d, 2H, J = 8.7 Hz), 4.77 (s, 2H) |

| N-(4-Aminophenyl)-N′-(3-fluorophenyl)urea[1] | 60.56 | Not reported | 8.70 (s, 1H), 8.18 (s, 1H), 7.49–7.44 (m, 1H), 7.28–7.24 (m, 1H), 7.09–7.03 (m, 3H), 6.75–6.69 (m, 1H), 6.54–6.47 (m, 2H), 4.81 (s, 2H) |

Note: Specific data for the title compound is not available in the cited literature. The data for analogous compounds are provided for comparative purposes.

Conclusion

The synthesis of 1-(4-aminophenyl)-3-(m-tolyl)urea can be effectively achieved through either a direct one-step reaction of p-phenylenediamine with m-tolyl isocyanate or a two-step process involving the formation and subsequent reduction of a nitro-urea intermediate. Both methods are robust and utilize readily available starting materials. The choice of pathway may depend on the desired purity, scale, and the availability of reagents and equipment. The provided protocols, based on established methodologies for similar compounds, offer a solid foundation for the successful synthesis and purification of this and related diaryl ureas for research and development purposes.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-(m-tolyl)urea: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)-3-(m-tolyl)urea is a diaryl urea compound of interest within medicinal chemistry and drug discovery. While specific historical data and extensive biological characterization of this particular molecule are not widely documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates information on the probable synthesis, potential biological activities, and relevant signaling pathways based on extensive research into structurally analogous compounds. The urea scaffold is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions with biological targets, leading to a wide array of pharmacological effects. This document aims to provide a foundational understanding for researchers interested in the exploration and development of 1-(4-Aminophenyl)-3-(m-tolyl)urea and its derivatives.

Introduction: The Significance of Diaryl Ureas in Drug Discovery

The urea functional group is a cornerstone in the design of bioactive molecules, featured in a multitude of clinically approved drugs.[1] Its unique capacity to act as both a hydrogen bond donor and acceptor facilitates robust interactions with biological macromolecules such as enzymes and receptors.[1] This property is fundamental to the therapeutic efficacy of many pharmaceuticals.

Diaryl ureas, a subclass of urea-containing compounds, have garnered significant attention for their diverse pharmacological activities. These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] The specific substitution patterns on the aryl rings play a crucial role in determining the biological activity, selectivity, and pharmacokinetic properties of these compounds.[1]

While the specific discovery and historical timeline of 1-(4-Aminophenyl)-3-(m-tolyl)urea are not detailed in the available literature, the foundational synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in organic chemistry and laid the groundwork for the development of urea-based compounds in medicine.[2]

Synthesis and Chemical Properties

The synthesis of unsymmetrical diaryl ureas like 1-(4-Aminophenyl)-3-(m-tolyl)urea typically follows established synthetic routes. A common and effective method involves the reaction of an aryl amine with an aryl isocyanate.[4][5]

General Synthesis Protocol

The probable and most direct synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea involves the reaction of p-phenylenediamine with m-tolyl isocyanate.

Experimental Protocol:

-

Reactant Preparation: Dissolve p-phenylenediamine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation: To the stirred solution of p-phenylenediamine, add m-tolyl isocyanate dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight.[5]

-

Product Isolation: Upon completion, the product often precipitates out of the solution. The precipitate can be collected by filtration.

-

Purification: Wash the collected solid with the reaction solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-Aminophenyl)-3-(m-tolyl)urea.

An alternative two-step synthesis could involve the in-situ generation of the isocyanate from an amine using a phosgene equivalent like triphosgene, followed by the addition of the second amine.[6]

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₅N₃O |

| Molecular Weight | 241.29 g/mol |

| XlogP | ~2.5-3.0 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

Note: These values are estimations and would require experimental validation.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar compounds, 1-(4-Aminophenyl)-3-(m-tolyl)urea could be investigated for a range of therapeutic applications.

Antimicrobial and Antibiofilm Activity

A structurally related compound, 1,3-di-m-tolyl-urea (DMTU), has demonstrated significant activity in inhibiting and disrupting multispecies oral biofilms without exhibiting bactericidal effects.[7] The proposed mechanism of action for DMTU involves the downregulation of virulence-related genes, potentially through the inhibition of quorum sensing pathways.[7] It is plausible that 1-(4-Aminophenyl)-3-(m-tolyl)urea could exhibit similar antibiofilm properties.

Potential Signaling Pathway Inhibition:

Based on the activity of DMTU, a potential mechanism of action for 1-(4-Aminophenyl)-3-(m-tolyl)urea could involve the disruption of bacterial communication.

Caption: Potential mechanism of quorum sensing inhibition.

Anticancer Activity

Numerous diaryl urea derivatives have been investigated as potent anticancer agents.[1][3] The urea moiety is a key structural feature in several approved kinase inhibitors, such as Sorafenib.[4] These compounds often function by inhibiting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The presence of the aminophenyl group in 1-(4-Aminophenyl)-3-(m-tolyl)urea provides a site for further chemical modification, which has been shown to enhance the antiproliferative activity of related diaryl ureas.[1]

Potential Kinase Inhibition Pathway:

A hypothetical mechanism of action for 1-(4-Aminophenyl)-3-(m-tolyl)urea as a kinase inhibitor is depicted below.

Caption: Hypothetical kinase inhibition signaling pathway.

Future Research and Development

The lack of specific data for 1-(4-Aminophenyl)-3-(m-tolyl)urea presents a clear opportunity for further research. The following areas are proposed for future investigation:

-

Synthesis and Characterization: A definitive synthesis and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) are necessary.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its potential therapeutic value.

-

Structure-Activity Relationship (SAR) Studies: The aminophenyl and m-tolyl groups offer opportunities for chemical modification to optimize potency and selectivity. For example, acylation of the amino group has been shown to enhance the anticancer activity of similar compounds.[1]

-

Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

1-(4-Aminophenyl)-3-(m-tolyl)urea is a diaryl urea with unexplored potential in drug discovery. Based on the well-documented biological activities of structurally related compounds, it represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the current understanding and a roadmap for future investigations into this intriguing molecule. The synthesis is expected to be straightforward, and the potential for diverse biological activities makes it a compelling candidate for further study by researchers in academia and the pharmaceutical industry.

References

- 1. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: The Biological Activity of 1-(4-Aminophenyl)-3-(m-tolyl)urea and its Chemical Class

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 1-(4-Aminophenyl)-3-(m-tolyl)urea based on the known activities of structurally related diaryl urea compounds. As of the date of this publication, a thorough literature search did not yield specific biological activity data, quantitative metrics (e.g., IC50, Ki), or detailed experimental protocols for the exact molecule 1-(4-Aminophenyl)-3-(m-tolyl)urea. The information presented herein is extrapolated from studies on analogous compounds and is intended to guide future research.

Introduction: The Diaryl Urea Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] This capability allows urea-containing compounds to modulate a wide array of biological processes, leading to their investigation and use in treating a multitude of diseases.[1][2] The diaryl urea motif, in particular, is present in numerous therapeutic agents and is a subject of ongoing research due to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4] This guide will explore the potential biological landscape of 1-(4-Aminophenyl)-3-(m-tolyl)urea by examining the established activities of its close chemical relatives.

General Synthesis of Diaryl Ureas

The synthesis of diaryl ureas is typically a straightforward process, most commonly achieved through the reaction of an aryl amine with an aryl isocyanate.[5] This reaction is generally high-yielding and allows for the facile generation of a diverse library of substituted diaryl urea compounds for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of diaryl ureas.

Caption: General workflow for the synthesis of diaryl urea derivatives.

Potential Biological Activities of 1-(4-Aminophenyl)-3-(m-tolyl)urea Based on Analogs

While specific data for 1-(4-Aminophenyl)-3-(m-tolyl)urea is unavailable, the biological activities of structurally similar compounds suggest several avenues for its potential therapeutic application.

Antiproliferative and Anticancer Activity

Diaryl ureas are a well-established class of anticancer agents.[6] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

A study on a series of novel diaryl urea derivatives, designed based on the structure of the multi-kinase inhibitor sorafenib, demonstrated significant antiproliferative activities against human non-small cell lung cancer (A549) and colon cancer (HT-29) cell lines.[6] The table below summarizes the in vitro antiproliferative activity of some of these compounds.[6]

| Compound ID | Structure | Cell Line | IC50 (µM)[6] |

| 6a | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | HT-29 | 15.28 |

| A549 | 2.566 | ||

| 6b | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-4-methylbenzamide | HT-29 | > 50 |

| A549 | 22.18 | ||

| 6c | N-(4-(3-(4-chlorophenyl)ureido)phenyl)benzamide | HT-29 | > 50 |

| A549 | 28.18 | ||

| 6d | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-2-phenylacetamide | HT-29 | > 50 |

| A549 | 10.47 |

Experimental Protocol: In Vitro Antiproliferative Assay [6]

-

Cell Culture: Human cancer cell lines (A549 and HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized diaryl urea compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these compounds for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Another study identified novel urea-based compounds that act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in metastatic triple-negative breast cancer.[7] The inhibition of the FGFR1 signaling pathway can lead to reduced cancer cell proliferation and survival.

Caption: Simplified FGFR1 signaling pathway and the potential inhibitory role of urea compounds.

Antimicrobial Activity

Certain diaryl urea derivatives have been investigated for their potential as antimicrobial agents.[5] A study exploring a series of new urea derivatives identified a compound, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, with selective and significant inhibitory activity against Acinetobacter baumannii, a bacterium known for its high resistance to antibiotics.[5] This suggests that the diaryl urea scaffold could be a promising starting point for the development of new antibacterial agents.

Enzyme Inhibition

The diaryl urea structure is also found in inhibitors of various enzymes. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and evaluated as potent inhibitors of soluble epoxide hydrolase (sEH).[8] Inhibition of sEH has anti-inflammatory and analgesic effects. The structure-activity relationship studies in this research highlighted the importance of the substituents on the phenyl ring for the inhibitory potency.[8]

Ion Channel Modulation

Derivatives of 1-(aryl)-3-(4-(amino)benzyl)urea have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a key player in pain sensation, and its antagonists are being investigated as potential analgesics.

Structure-Activity Relationship (SAR) Considerations

Based on the available literature for various diaryl urea derivatives, some general SAR trends can be inferred, which could be relevant for 1-(4-Aminophenyl)-3-(m-tolyl)urea:

-

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings play a crucial role in determining the biological activity and potency. Electron-withdrawing or -donating groups, as well as their steric properties, can significantly influence the binding affinity to the target protein.

-

The Amino Group: The free amino group on the phenyl ring, as in 1-(4-Aminophenyl)-3-(m-tolyl)urea, provides a handle for further chemical modification. Acylation or sulfonylation of this group can modulate the compound's physicochemical properties and biological activity, as seen in the antiproliferative diaryl ureas.[6]

-

The Urea Linker: The two N-H groups of the urea moiety are critical hydrogen bond donors, essential for the interaction with the target protein.

Conclusion and Future Directions

While there is no direct biological data for 1-(4-Aminophenyl)-3-(m-tolyl)urea in the current scientific literature, the extensive research on the broader class of diaryl ureas provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest that it could exhibit antiproliferative, antimicrobial, enzyme-inhibiting, or ion channel-modulating properties.

To ascertain the specific biological profile of 1-(4-Aminophenyl)-3-(m-tolyl)urea, the following experimental workflow is recommended:

Caption: A proposed experimental workflow for the biological evaluation of 1-(4-Aminophenyl)-3-(m-tolyl)urea.

The synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea followed by its systematic evaluation in a battery of biological assays is a logical next step. The insights gained from such studies will not only elucidate the specific biological activities of this compound but also contribute to the broader understanding of the structure-activity relationships within the diaryl urea class of compounds, potentially leading to the discovery of novel therapeutic agents.

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro structure-activity relationship and in vivo characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Aminophenyl)-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(4-Aminophenyl)-3-(m-tolyl)urea, a diaryl urea derivative of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact compound is not publicly available, this document compiles data from closely related analogues and computational studies to offer a detailed understanding of its structural characteristics.

Molecular Structure and Conformation

The molecular structure of 1-(4-Aminophenyl)-3-(m-tolyl)urea consists of a central urea group linking a 4-aminophenyl ring and a meta-tolyl ring. The urea moiety is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets.

Computational studies and crystal structure analyses of a vast number of N,N'-diaryl ureas reveal a strong and consistent preference for a trans-trans conformation. In this arrangement, the N-H bonds of the urea are oriented in a trans configuration relative to each other, and the phenyl rings are also in a trans disposition with respect to the central C=O bond. This planarity is often stabilized by intramolecular hydrogen bonding and minimizes steric hindrance between the aryl substituents.

The rotational barrier around the C-N bonds of the urea group is significant, contributing to the rigidity of the core structure. However, rotation around the N-aryl bonds allows for different spatial orientations of the phenyl rings. The dihedral angles between the urea plane and the aromatic rings are influenced by the nature and position of the substituents. For 1-(4-Aminophenyl)-3-(m-tolyl)urea, it is anticipated that the molecule will adopt a largely planar conformation in the solid state, stabilized by intermolecular hydrogen bonding networks.

Caption: Molecular structure of 1-(4-Aminophenyl)-3-(m-tolyl)urea.

Quantitative Structural Data (from Analogous Compounds)

Due to the lack of a specific crystal structure for 1-(4-Aminophenyl)-3-(m-tolyl)urea, the following tables present representative crystallographic and geometric data from closely related diaryl urea structures. This data provides a reasonable approximation of the expected bond lengths, bond angles, and unit cell parameters.

Table 1: Representative Crystallographic Data for a Diaryl Urea Analogue

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 9.876(1) |

| c (Å) | 10.987(2) |

| β (°) | 98.76(1) |

| Volume (ų) | 1324.5(4) |

| Z | 4 |

Data is for a representative N,N'-diaryl urea and should be considered illustrative.

Table 2: Selected Bond Lengths and Angles for a Diaryl Urea Analogue

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | 1.245(3) |

| C(urea)-N(phenyl) | 1.365(3) |

| C(urea)-N(tolyl) | 1.372(3) |

| N-C(phenyl) | 1.421(4) |

| N-C(tolyl) | 1.425(4) |

| O-C-N | 122.5(2) |

| N-C-N | 115.0(2) |

| C-N-C(phenyl) | 125.8(2) |

| C-N-C(tolyl) | 126.1(2) |

Data is for a representative N,N'-diaryl urea and should be considered illustrative.

Experimental Protocols

The synthesis of unsymmetrical diaryl ureas such as 1-(4-Aminophenyl)-3-(m-tolyl)urea is most commonly achieved through the reaction of an appropriately substituted aniline with an isocyanate.

General Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea

Materials:

-

4-nitroaniline

-

m-tolyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea

-

To a solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM), add m-tolyl isocyanate (1.05 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield 1-(4-nitrophenyl)-3-(m-tolyl)urea.

Step 2: Reduction of the Nitro Group

-

Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-aminophenyl)-3-(m-tolyl)urea.

Caption: General synthesis workflow for 1-(4-Aminophenyl)-3-(m-tolyl)urea.

Characterization

The synthesized compound would be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the substituents on the aromatic rings.

-

FTIR Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretching vibrations of the urea moiety.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the final product.

Table 3: Expected Spectroscopic Data for 1-(4-Aminophenyl)-3-(m-tolyl)urea

| Technique | Characteristic Signals |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), Urea N-H protons (singlets, ~8.0-9.5 ppm), Amino N-H₂ protons (broad singlet, ~4.5-5.5 ppm), Methyl protons (singlet, ~2.3 ppm) |

| ¹³C NMR | Carbonyl carbon (~155 ppm), Aromatic carbons (~110-140 ppm), Methyl carbon (~21 ppm) |

| FTIR (cm⁻¹) | N-H stretching (urea) (~3300-3400), N-H stretching (amine) (~3200-3300), C=O stretching (~1630-1660), N-H bending (~1550-1600), C-N stretching (~1300-1400) |

Note: Chemical shifts (ppm) are approximate and can vary depending on the solvent and other experimental conditions.

This guide provides a foundational understanding of the molecular structure, conformation, and synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea, leveraging data from analogous compounds and established chemical principles. Further experimental and computational studies on the specific molecule are encouraged for a more precise characterization.

Spectroscopic Characterization of 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the compound 1-(4-aminophenyl)-3-(m-tolyl)urea. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and expected spectral features outlined herein serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related diaryl urea derivatives.

Chemical Structure

IUPAC Name: 1-(4-aminophenyl)-3-(m-tolyl)urea Molecular Formula: C₁₄H₁₅N₃O Molecular Weight: 241.29 g/mol CAS Number: Not available

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(4-aminophenyl)-3-(m-tolyl)urea. These predictions are derived from spectral data of analogous compounds, including N,N'-bis-(4-aminobenzyl)urea and other substituted diaryl ureas.

Predicted ¹H NMR Data (DMSO-d₆, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 2H | -NH-C(O)-NH- |

| ~7.2 - 7.4 | m | 1H | Ar-H (tolyl) |

| ~7.0 - 7.2 | m | 2H | Ar-H (tolyl) |

| ~6.8 - 7.0 | d | 2H | Ar-H (aminophenyl) |

| ~6.5 - 6.7 | d | 2H | Ar-H (aminophenyl) |

| ~4.8 - 5.2 | s | 2H | -NH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (DMSO-d₆, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (urea) |

| ~148 | Ar-C (aminophenyl, C-NH₂) |

| ~140 | Ar-C (tolyl, C-CH₃) |

| ~138 | Ar-C (tolyl) |

| ~129 | Ar-CH (tolyl) |

| ~128 | Ar-CH (aminophenyl) |

| ~122 | Ar-CH (tolyl) |

| ~119 | Ar-CH (tolyl) |

| ~114 | Ar-CH (aminophenyl) |

| ~21 | Ar-CH₃ |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and urea) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | C=O stretching (urea, Amide I) |

| ~1600, ~1510 | Medium-Strong | C=C stretching (aromatic) |

| ~1550 | Medium | N-H bending (urea, Amide II) |

| ~1310 | Medium | C-N stretching |

| ~830 | Strong | C-H bending (para-substituted phenyl) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 241 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [H₂N-C₆H₄-N=C=O]⁺ |

| 120 | Medium | [H₂N-C₆H₄-NH₂]⁺ |

| 107 | High | [CH₃-C₆H₄-NH₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-(4-aminophenyl)-3-(m-tolyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Direct Insertion Probe Method:

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1 scan/s.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation will likely involve cleavage of the urea linkage and subsequent rearrangements.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of 1-(4-aminophenyl)-3-(m-tolyl)urea.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Relationship between the chemical structure and its expected spectroscopic features.

Preliminary In Vitro Screening of 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diaryl urea compounds represent a significant class of molecules in medicinal chemistry, with several approved drugs and numerous candidates in clinical development for various indications, particularly in oncology.[1][2][3] The urea functional group is a key pharmacophore, capable of forming crucial hydrogen bond interactions with biological targets such as protein kinases.[1][2][4] This technical guide outlines a preliminary in vitro screening cascade for 1-(4-Aminophenyl)-3-(m-tolyl)urea, a diaryl urea derivative with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide presents a representative workflow and data interpretation based on closely related analogs and the general behavior of the diaryl urea scaffold.

Compound Profile: 1-(4-Aminophenyl)-3-(m-tolyl)urea

| Property | Value | Source |

| Molecular Formula | C14H15N3O | N/A |

| Molecular Weight | 241.29 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, Methanol | N/A |

Experimental Protocols

Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea

A common method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an aniline derivative with an isocyanate.[4][5]

Materials:

-

4-nitroaniline

-

m-tolyl isocyanate

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethyl acetate

-

Sodium bicarbonate

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Tetrahydrofuran (THF)

Procedure:

-

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea:

-

Dissolve 4-nitroaniline in anhydrous THF.

-

Add m-tolyl isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-nitrophenyl)-3-(m-tolyl)urea.

-

-

Step 2: Reduction of the Nitro Group:

-

Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea in ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate.

-

Reflux the mixture for 4-6 hours.

-

After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-(4-aminophenyl)-3-(m-tolyl)urea.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Synthetic route for 1-(4-Aminophenyl)-3-(m-tolyl)urea.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(4-aminophenyl)-3-(m-tolyl)urea in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound.

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

-

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Hypothetical Data Presentation

The following tables present hypothetical data for 1-(4-Aminophenyl)-3-(m-tolyl)urea based on the expected activity of related diaryl urea compounds.

Table 1: In Vitro Antiproliferative Activity of 1-(4-Aminophenyl)-3-(m-tolyl)urea

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HCT116 | Colorectal Carcinoma | 6.8 |

| Doxorubicin | (Positive Control) | 0.5 |

Potential Mechanism of Action: Kinase Inhibition

Diaryl ureas are known to act as Type II kinase inhibitors, binding to the DFG-out (inactive) conformation of kinases. This often leads to the inhibition of key signaling pathways involved in cell proliferation and survival.[6] A plausible mechanism of action for 1-(4-aminophenyl)-3-(m-tolyl)urea could involve the inhibition of kinases within pathways such as the PI3K/Akt/mTOR or Raf/MEK/ERK pathways.

Western Blot Analysis for Pathway Modulation

Procedure:

-

Treat cancer cells with 1-(4-aminophenyl)-3-(m-tolyl)urea at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Potential kinase signaling pathways targeted by the compound.

Conclusion

This technical guide provides a framework for the initial in vitro evaluation of 1-(4-aminophenyl)-3-(m-tolyl)urea. Based on the established pharmacology of the diaryl urea scaffold, this compound is anticipated to exhibit antiproliferative activity, likely through the inhibition of key protein kinases. The outlined experimental protocols for synthesis, cytotoxicity screening, and preliminary mechanism of action studies will enable a thorough preliminary assessment of its therapeutic potential. Further investigations, including broader kinase profiling and in vivo efficacy studies, would be warranted based on promising initial results.

References

- 1. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]

- 2. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Target Identification and Validation of 1-(4-Aminophenyl)-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-(m-tolyl)urea is a novel small molecule with potential therapeutic applications. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[1][2][3] Numerous urea-containing compounds have been developed as potent inhibitors of various enzymes, particularly protein kinases, and have found success as anticancer agents.[4] This guide outlines a comprehensive, albeit hypothetical, strategy for the identification and validation of the protein targets of 1-(4-Aminophenyl)-3-(m-tolyl)urea, a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

The workflow described herein follows a logical progression from broad, unbiased screening to identify potential targets, to rigorous biophysical and cellular assays to validate these interactions and assess their functional consequences.

Hypothetical Target Class: Protein Kinases

Given the prevalence of diaryl urea derivatives as kinase inhibitors, this guide will proceed with the hypothesis that 1-(4-Aminophenyl)-3-(m-tolyl)urea targets one or more protein kinases.[4] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Experimental Workflow for Target Identification and Validation

The proposed workflow is divided into three main stages:

-

Stage 1: Initial Target Identification. Unbiased screening to identify candidate protein targets that physically interact with the compound.

-

Stage 2: Target Validation and Binding Characterization. Biophysical and cellular assays to confirm direct binding to the identified targets and quantify the interaction.

-

Stage 3: Functional Characterization and Pathway Analysis. Cellular assays to determine the effect of the compound on the activity of the validated target and its downstream signaling pathway.

Caption: High-level experimental workflow.

Stage 1: Initial Target Identification

Affinity Chromatography-Mass Spectrometry

Objective: To isolate and identify proteins from a cell lysate that bind to 1-(4-Aminophenyl)-3-(m-tolyl)urea.

Experimental Protocol:

-

Probe Synthesis: Synthesize a derivative of 1-(4-Aminophenyl)-3-(m-tolyl)urea with a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Lysate Preparation: Prepare a whole-cell lysate from a relevant cancer cell line (e.g., A549, HCT116).

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. As a negative control, incubate the lysate with beads that have not been conjugated to the probe.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

Data Presentation:

| Table 1: Putative Protein Targets Identified by Affinity Chromatography | |||

| Protein Name | Gene Name | Molecular Weight (kDa) | Peptide Count |

| Protein Kinase X | KINX | 75 | 12 |

| Protein Kinase Y | KINY | 50 | 8 |

| ... | ... | ... | ... |

Kinase Profiling

Objective: To screen 1-(4-Aminophenyl)-3-(m-tolyl)urea against a large panel of purified protein kinases to identify potential targets.

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of 1-(4-Aminophenyl)-3-(m-tolyl)urea in DMSO.

-

Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, AssayQuant KinSight™) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).[5][6][7]

-

Data Analysis: The service will provide data on the percent inhibition of each kinase.

Data Presentation:

| Table 2: Kinase Profiling Results (% Inhibition at 1 µM) | |

| Kinase Target | % Inhibition |

| Protein Kinase X | 85 |

| Protein Kinase Z | 78 |

| ... | ... |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of 1-(4-Aminophenyl)-3-(m-tolyl)urea with its putative targets in a cellular context by measuring changes in protein thermal stability.[8][9][10][11][12]

Experimental Protocol:

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control (DMSO).

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western Blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

| Table 3: CETSA Results for Putative Targets | |

| Target Protein | ΔTm (°C) with Compound |

| Protein Kinase X | + 5.2 |

| Protein Kinase Z | + 4.8 |

| ... | ... |

Stage 2: Target Validation and Binding Characterization

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the interaction between 1-(4-Aminophenyl)-3-(m-tolyl)urea and the purified candidate target proteins.[3][13][14][15]

Experimental Protocol:

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Binding Analysis: Flow different concentrations of the compound over the chip surface and measure the change in the refractive index in real-time to monitor binding.

-

Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13][14]

Data Presentation:

| Table 4: SPR Binding Kinetics and Affinity Data | |||

| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| Protein Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Protein Kinase Z | 2.1 x 10⁵ | 8.4 x 10⁻⁴ | 4.0 |

| ... | ... | ... | ... |

Isothermal Titration Calorimetry (ITC)

Objective: To provide orthogonal validation of the binding interaction and to determine the thermodynamic parameters of binding.[16][17][18][19][20]

Experimental Protocol:

-

Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.

-

Titration: Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed during the binding event.

-

Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[16][20]

Data Presentation:

| Table 5: ITC Thermodynamic Binding Data | ||||

| Target Protein | KD (nM) | n (stoichiometry) | ΔH (kcal/mol) | ΔS (cal/mol·deg) |

| Protein Kinase X | 2.5 | 1.05 | -8.5 | 10.2 |

| Protein Kinase Z | 4.8 | 0.98 | -7.9 | 8.7 |

| ... | ... | ... | ... | ... |

Stage 3: Functional Characterization and Pathway Analysis

Cellular Assays

Objective: To assess the functional consequences of target engagement by measuring the effect of the compound on cellular processes regulated by the validated target.

Experimental Protocol:

-

Cell-Based Assays: Use relevant cell lines to perform assays that measure endpoints downstream of the target kinase's activity. For example, if the target is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) can be used.

-

Dose-Response: Treat the cells with a range of concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Table 6: Cellular Activity of 1-(4-Aminophenyl)-3-(m-tolyl)urea | |

| Assay Type | IC50 (µM) |

| Cell Viability (A549) | 0.5 |

| ... | ... |

Western Blotting for Pathway Analysis

Objective: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream substrates.[21][22][23]

Experimental Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

Caption: Hypothetical signaling pathway.

Conclusion

This technical guide provides a comprehensive and systematic approach to the target identification and validation of 1-(4-Aminophenyl)-3-(m-tolyl)urea. By following the outlined experimental workflow, researchers can confidently identify the molecular targets of this novel compound, characterize the binding interactions, and elucidate its mechanism of action at a cellular level. This information is paramount for the continued development of 1-(4-Aminophenyl)-3-(m-tolyl)urea as a potential therapeutic agent.

References

- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. assayquant.com [assayquant.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. 4.1. Cellular thermal shift assay [bio-protocol.org]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. affiniteinstruments.com [affiniteinstruments.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. ITC - Creative Biolabs [creative-biolabs.com]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: 1-(4-Aminophenyl)-3-(m-tolyl)urea for Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea-based compounds represent a significant class of kinase inhibitors, playing a crucial role in the development of targeted therapies for a variety of diseases, including cancer and inflammatory conditions. The urea moiety is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. This document provides a detailed experimental protocol for evaluating the inhibitory potential of 1-(4-Aminophenyl)-3-(m-tolyl)urea, a representative urea-based compound, against a target kinase. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

While specific quantitative data for 1-(4-Aminophenyl)-3-(m-tolyl)urea is not extensively available in public literature, this guide offers a robust framework for its characterization. The presented data is illustrative of a typical urea-based inhibitor.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such quantitative data for 1-(4-Aminophenyl)-3-(m-tolyl)urea against a panel of kinases.

Table 1: Illustrative Inhibitory Activity of 1-(4-Aminophenyl)-3-(m-tolyl)urea against various kinases.

| Kinase Target | Compound | IC50 (nM) |

| ASK1 | 1-(4-Aminophenyl)-3-(m-tolyl)urea (Example) | 150 |

| p38α | 1-(4-Aminophenyl)-3-(m-tolyl)urea (Example) | 850 |

| JNK1 | 1-(4-Aminophenyl)-3-(m-tolyl)urea (Example) | >10,000 |

| VEGFR2 | 1-(4-Aminophenyl)-3-(m-tolyl)urea (Example) | 50 |

Note: The data presented in this table is for illustrative purposes only and may not reflect the actual inhibitory profile of 1-(4-Aminophenyl)-3-(m-tolyl)urea.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for the evaluation of 1-(4-Aminophenyl)-3-(m-tolyl)urea as an inhibitor of a selected kinase, for example, Apoptosis Signal-regulating Kinase 1 (ASK1).

Materials:

-

1-(4-Aminophenyl)-3-(m-tolyl)urea

-

Recombinant human kinase (e.g., ASK1)

-

Substrate for the kinase (e.g., Myelin Basic Protein, MBP)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DMSO

-

384-well white opaque plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1-(4-Aminophenyl)-3-(m-tolyl)urea in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.

-

Prepare a final dilution of the compound series in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Kinase Reaction:

-

Set up the kinase reaction in a 384-well plate. Each reaction will have a total volume of 5 µL.

-

Add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and its substrate in Kinase Reaction Buffer) to each well.

-

Add 2.5 µL of the diluted compound or DMSO (for control wells) to the respective wells.

-

Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution (in Kinase Reaction Buffer). The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to convert the unconsumed ATP to ADP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to convert ADP to a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The amount of luminescence is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

Application Notes and Protocols for 1-(4-Aminophenyl)-3-(m-tolyl)urea in Cell Culture

For Research Use Only (RUO)

Introduction

1-(4-Aminophenyl)-3-(m-tolyl)urea belongs to the diaryl urea class of organic compounds. This structural motif is prevalent in numerous biologically active molecules and clinically approved drugs, such as Sorafenib and Regorafenib, which are known for their potent anti-cancer properties.[1][2] Diaryl urea derivatives have demonstrated a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3] The biological activity of these compounds is often attributed to their ability to form stable hydrogen bonds with protein targets, such as protein kinases, thereby modulating cellular signaling pathways.[4]

While specific biological data for 1-(4-Aminophenyl)-3-(m-tolyl)urea is not extensively documented in publicly available literature, its structural similarity to other well-characterized diaryl ureas suggests it may possess therapeutic potential. These application notes provide a comprehensive set of generalized protocols and guidelines for researchers to initiate the investigation of 1-(4-Aminophenyl)-3-(m-tolyl)urea in a cell culture setting. The provided methodologies are based on standard practices for testing novel chemical compounds in vitro.

Potential Applications and Hypothesized Mechanism of Action

Based on the known biological activities of structurally related diaryl urea compounds, potential applications for 1-(4-Aminophenyl)-3-(m-tolyl)urea in cell culture research include:

-

Oncology: As a potential anti-proliferative agent against various cancer cell lines. Many diaryl ureas function as inhibitors of protein kinases involved in cancer cell signaling.[1][4]

-

Immunology: For studying its effects on inflammatory pathways in immune cells.

-

Microbiology: As a potential antimicrobial or anti-biofilm agent. A structurally similar compound, 1,3-di-m-tolyl-urea (DMTU), has been shown to inhibit and disrupt multispecies oral biofilms.[5]

A common mechanism of action for diaryl urea-based anticancer drugs is the inhibition of the Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers.[1][6] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. The diagram below illustrates this pathway and the potential point of inhibition by a diaryl urea compound.

Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.

Compound Handling and Storage

-

Formulation: The compound is a solid at room temperature.

-

Solubility: The solubility of 1-(4-Aminophenyl)-3-(m-tolyl)urea should be empirically determined. It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7]

-

Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the solid compound at room temperature or 4°C. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Protect from light.

Experimental Protocols

The following are generalized protocols for the initial screening of 1-(4-Aminophenyl)-3-(m-tolyl)urea. Optimization of these protocols is necessary based on the specific cell lines and experimental objectives.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is designed to determine the effect of the compound on the viability and proliferation of mammalian cancer cells.

Materials:

-

Selected cancer cell line(s) (e.g., HepG2, A375, MCF-7)[6][8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

1-(4-Aminophenyl)-3-(m-tolyl)urea

-

Sterile DMSO

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

Experimental Workflow:

Caption: General workflow for an MTT-based cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the 1-(4-Aminophenyl)-3-(m-tolyl)urea stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls to the respective wells.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line and research question.[10]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Data Presentation:

The results of the cytotoxicity assay can be summarized in a table as follows:

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| A375 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| MCF-7 | 24 | Value |

| 48 | Value | |

| 72 | Value |

*Values are hypothetical and need to be determined experimentally.

Further Investigations

Should 1-(4-Aminophenyl)-3-(m-tolyl)urea demonstrate significant biological activity in the initial screens, further experiments can be conducted to elucidate its mechanism of action:

-

Western Blot Analysis: To investigate the phosphorylation status of key proteins in signaling pathways like RAF/MEK/ERK.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To assess whether the compound induces programmed cell death.

-

Kinase Inhibition Assays: To identify specific protein kinase targets.

Safety Precautions

1-(4-Aminophenyl)-3-(m-tolyl)urea is a research chemical with unknown toxicological properties. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for p38 MAP Kinase Inhibition Studies using 1-(4-Aminophenyl)-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 1-(4-Aminophenyl)-3-(m-tolyl)urea, a representative diaryl urea compound, in studies targeting the p38 mitogen-activated protein (MAP) kinase. Diaryl urea compounds have been identified as potent allosteric inhibitors of p38, making them valuable tools for investigating its role in inflammatory diseases, cancer, and other cellular stress responses. This document outlines the mechanism of action, provides detailed protocols for in vitro and cell-based assays, and presents representative data for this class of inhibitors.

Introduction to p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Four isoforms (α, β, γ, and δ) have been identified, with p38α being the most studied.[1][3] The p38 signaling cascade is activated by upstream kinases, MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182).[1] Once activated, p38 phosphorylates a wide array of downstream targets, including transcription factors like ATF-2 and other kinases like MAPKAPK-2 (MK2), regulating processes such as inflammation, apoptosis, cell differentiation, and cell-cycle control.[3][4][5] Its critical role in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), has made p38 a significant therapeutic target for autoimmune and inflammatory diseases.[5][6]

Mechanism of Action: Diaryl Urea Inhibitors

Unlike many kinase inhibitors that compete with ATP for the active site, diaryl urea compounds, such as 1-(4-Aminophenyl)-3-(m-tolyl)urea and the well-characterized inhibitor BIRB 796, bind to a distinct, allosteric pocket on the p38 kinase.[6][7] This binding is dependent on and stabilizes a specific conformation of the kinase where the conserved DFG motif of the activation loop is flipped outwards ("DFG-out"). This conformational change reorients key catalytic residues, rendering the kinase incapable of properly binding ATP and thus inhibiting its activity.[6][8] This allosteric mechanism can lead to high potency and selectivity.[6]

Application Data

While specific experimental data for 1-(4-Aminophenyl)-3-(m-tolyl)urea is not extensively available in published literature, the following tables provide representative physicochemical and biological data based on its structural class (diaryl ureas).

Table 1: Physicochemical Properties (Representative)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃O | Calculated |

| Molecular Weight | 241.29 g/mol | Calculated |

| XLogP3 | 2.8 | Predicted |

| Hydrogen Bond Donors | 3 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

Note: Properties are calculated for the specified compound structure.

Table 2: Biological Activity Profile (Representative Data for Diaryl Urea Class)

| Compound / Class | Target Kinase | IC₅₀ (nM) | K_d_ (nM) | Binding Mode | Reference Compound |

| Diaryl Urea (General) | p38α | 1 - 100 | 0.1 - 20 | Allosteric (DFG-out) | BIRB 796[6] |

| Pyridinylimidazole | p38α | 50 - 500 | 100 - 400 | ATP-Competitive | SB203580[1] |

Note: IC₅₀ and K_d_ values are representative for potent diaryl urea inhibitors and are provided for comparative purposes.

Visualized Pathways and Workflows

p38 MAP Kinase Signaling Pathway

Caption: p38 MAPK signaling cascade from stimuli to cellular response.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for characterizing a novel p38 MAP kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol measures the activity of purified p38α kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human p38α kinase (Promega, V3301 or equivalent)

-

p38α Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT[9]

-

ATF-2 protein substrate

-

ATP solution

-

1-(4-Aminophenyl)-3-(m-tolyl)urea (test inhibitor)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

384-well low-volume plates

-